2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine
Description
2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a 3-ethoxycarbonylbenzoyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing (chlorine) and electron-donating (ethoxycarbonyl) groups, influencing reactivity and stability.
Properties
IUPAC Name |
ethyl 3-(2-chloropyridine-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-6-3-5-10(9-11)13(18)12-7-4-8-17-14(12)16/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSHRJGSDUCBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641776 | |
| Record name | Ethyl 3-(2-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654059-12-8 | |
| Record name | Ethyl 3-(2-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 3-ethoxycarbonylbenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites with high affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogues and Functional Group Variations
The following table summarizes key pyridine derivatives with structural similarities to the target compound:
Key Comparative Analysis
Electronic and Steric Effects
- Trifluoromethyl vs. Ethoxycarbonylbenzoyl : The CF₃ group in 2-chloro-3-(trifluoromethyl)pyridine enhances lipophilicity and metabolic stability, making it favorable in agrochemicals . In contrast, the ethoxycarbonylbenzoyl group in the target compound may improve solubility but could be prone to hydrolysis under acidic/basic conditions.
- Positional Isomerism : 2-Chloro-5-(3-ethoxycarbonylbenzoyl)pyridine () demonstrates how substituent position alters electronic distribution. The 5-position benzoyl group may reduce steric hindrance compared to the 3-position in the target compound.
Research Findings and Industrial Relevance
- Market Trends : High-purity pyridine derivatives like 2-chloro-3-(trifluoromethyl)pyridine dominate agrochemical markets, with a projected CAGR of 5.8% (2025–2032) . The discontinuation of the target compound () suggests niche applications or synthetic challenges.
Biological Activity
2-Chloro-3-(3-ethoxycarbonylbenzoyl)pyridine (CAS No. 654059-12-8) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with a chloro group and an ethoxycarbonylbenzoyl moiety. Its molecular formula is C15H12ClNO3, with a molecular weight of 289.71 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClNO3 |
| Molecular Weight | 289.71 g/mol |
| CAS Number | 654059-12-8 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in various metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with biological receptors, potentially affecting signal transduction pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this pyridine derivative may exhibit similar effects.
Anticancer Properties
Recent studies indicate that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory activity. It appears to reduce the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Antimicrobial Activity
Preliminary data suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines.
- The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
-
Anti-inflammatory Research :
- In vitro studies indicated that the compound reduced the expression of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential use in inflammatory diseases.
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Antimicrobial Efficacy :
- A recent screening against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects, supporting further exploration for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
